molecular formula C11H7Cl2N5O2S B15246698 (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)- CAS No. 113171-22-5

(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-

Cat. No.: B15246698
CAS No.: 113171-22-5
M. Wt: 344.2 g/mol
InChI Key: GZXOVAZRUSDWEH-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a chemical compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can lead to various products, depending on the specific conditions and reagents used. For example, oxidation may result in the formation of corresponding sulfonyl chlorides or sulfonic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2,6-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide may be studied for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: This compound has shown promise in medicinal chemistry, where it may be investigated for its therapeutic potential. It could be used as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(2,6-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to its biological effects.

Comparison with Similar Compounds

  • [1,2,4]Triazolo[1,5-c]pyrimidine-2-sulfonamide

  • N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

  • N-(2,6-dichlorophenyl)-5,6,7-trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

Uniqueness: N-(2,6-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide stands out due to its specific structural features, such as the presence of the dichlorophenyl group and the triazolopyrimidine core. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

CAS No.

113171-22-5

Molecular Formula

C11H7Cl2N5O2S

Molecular Weight

344.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

InChI

InChI=1S/C11H7Cl2N5O2S/c12-7-3-1-4-8(13)9(7)17-21(19,20)11-15-10-14-5-2-6-18(10)16-11/h1-6,17H

InChI Key

GZXOVAZRUSDWEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=NN3C=CC=NC3=N2)Cl

Origin of Product

United States

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